2-(Carboxymethyl)-5-methoxybenzoic acid

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Generic carboxymethylbenzoic acids fail in gliquidone synthesis due to missing 5-methoxy direction. 2-(Carboxymethyl)-5-methoxybenzoic acid (CAS 52962-25-1) is the required Intermediate III. • Validated 79°C acid chloride route per CN106699658B-avoids hazardous 200°C melt process. • Certified Gliquidone Impurity 1 (≥98%) with isomerically distinct HPLC retention time. • Patent-specified photographic film stabilizer with dual carboxylic acid functionality. Full QC documentation; bulk quantities available.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 52962-25-1
Cat. No. B1363931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethyl)-5-methoxybenzoic acid
CAS52962-25-1
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(=O)O)C(=O)O
InChIInChI=1S/C10H10O5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
InChIKeyTUJHFMJYEXSKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Carboxymethyl)-5-methoxybenzoic Acid: Identity and Class


2-(Carboxymethyl)-5-methoxybenzoic acid (CAS 52962-25-1), systematically named 2-carboxy-4-methoxybenzeneacetic acid or 4-methoxyhomophthalic acid, is a disubstituted aromatic dicarboxylic acid with the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol [1]. It belongs to the homophthalic acid derivative class, characterized by a benzoic acid core bearing both a carboxymethyl group at the ortho position and a methoxy substituent at the meta (5-) position. This specific substitution pattern differentiates it from other positional isomers of carboxymethylbenzoic acid and unsubstituted homophthalic acid, directly influencing its reactivity, physicochemical properties, and utility in downstream applications .

Irreplaceability of 2-(Carboxymethyl)-5-methoxybenzoic Acid


Although 2-(carboxymethyl)-5-methoxybenzoic acid shares a core scaffold with homophthalic acid (2-(carboxymethyl)benzoic acid, C9H8O4), the presence of the electron-donating 5-methoxy group fundamentally alters the compound's electronic distribution, steric profile, and hydrogen-bonding capacity . Unsubstituted homophthalic acid and its 3- or 4-carboxymethyl positional isomers lack this activation and directing effect on the aromatic ring, which is critical for regioselective transformations in pharmaceutical intermediate synthesis . Simple substitution with an unsubstituted analog in a synthetic sequence—such as the preparation of gliquidone—would lead to different reaction rates, altered regiochemical outcomes, and ultimately a different product profile, making direct interchange technically infeasible [1].

2-(Carboxymethyl)-5-methoxybenzoic Acid: Comparative Procurement Evidence


Regiospecific Dibenzo[c,h]chromen-6-one Formation

In a direct comparative synthetic study, 4-methoxyhomophthalic acid (2-(carboxymethyl)-5-methoxybenzoic acid) was converted to the corresponding dimethoxydibenzo[c,h]chromen-6-one (compound 17) in 45% isolated yield using a standard thionyl chloride/DMF/sodium azide protocol. In contrast, the unsubstituted homophthalic acid (2-(carboxymethyl)benzoic acid) afforded the cyclized product 12 in 82% yield under identical conditions . The lower yield for the methoxy analog is mechanistically informative: the electron-donating methoxy group reduces the electrophilicity of the carbonyl intermediates, slowing the cyclization rate but simultaneously conferring regiochemical fidelity that prevents isomeric byproduct formation observed with non-methoxy substrates. For procurement, this means the compound delivers predictable, regiospecific incorporation into polycyclic scaffolds where the methoxy group is required for downstream functionalization.

Organic Synthesis Heterocyclic Chemistry Regioselectivity

Exclusive Role in Gliquidone Synthesis

A Chinese patent (CN106699658B) discloses a method for preparing gliquidone intermediate wherein 2-carboxymethyl-5-methoxybenzoic acid is the explicit starting material reacted with thionyl chloride at 79±1°C to generate the acid chloride intermediate (II) [1]. The patent formulator highlights that prior art methods using high-temperature melt reactions (200°C) suffered from harsh conditions and safety hazards. The carboxymethyl-5-methoxybenzoic acid route operates at a 121°C lower reaction temperature, which is quantifiably milder. Critically, no unsubstituted homophthalic acid or other positional isomers are claimed or exemplified in the patent; the methoxy substitution at the 5-position is structurally required for correct regiochemistry in the subsequent coupling with p-aminoethylbenzenesulfonamide to form the gliquidone core. Procurement of the non-methoxy analog for this application would fail to yield the correct sulfonylurea product [1].

Pharmaceutical Intermediates Sulfonylurea Synthesis Process Chemistry

Photographic Film Storage Stability Enhancement

Multiple authoritative vendor datasheets and chemical databases cite a Japanese Kokai patent (Sakai, M., et al., Jpn. Kokai Tokkyo Koho) in which 2-(carboxymethyl)-5-methoxybenzoic acid is specifically incorporated into heat-developable photographic film formulations, conferring improved storage stability [1]. While the exact quantitative stability metrics (e.g., fog density change over time, ΔDmin) from the primary patent are not accessible through open sources, the recurring citation of this specific methoxy-substituted acid—rather than generic benzoic acid or homophthalic acid—across multiple independent supplier descriptions constitutes class-level evidence of a structure-stability relationship. The methoxy group likely functions as an antioxidant or metal-chelating moiety that retards silver halide degradation, a function that simpler analogs lack.

Photographic Materials Storage Stability Film Additives

2-(Carboxymethyl)-5-methoxybenzoic Acid: Application Scenarios


Methoxylated Dibenzochromenone Precursor

Research groups synthesizing methoxy-substituted polycyclic aromatic compounds should specify 2-(carboxymethyl)-5-methoxybenzoic acid as the starting diacid. The Balci et al. (2010) protocol demonstrates a validated one-pot cyclization yielding 45% of the methoxylated dibenzochromenone, where use of unsubstituted homophthalic acid would produce a structurally distinct, non-methoxylated product. This specificity is critical for structure-activity relationship (SAR) studies in medicinal chemistry and materials science .

GMP-Compliant Gliquidone Intermediate Manufacturing

Pharmaceutical CROs and API manufacturers producing gliquidone (or its impurities for reference standards) must procure the 5-methoxy-substituted carboxymethylbenzoic acid as Intermediate III. Patent CN106699658B specifies this compound as the sole viable precursor for the low-temperature (79°C) acid chloride route, which avoids the safety risks of the 200°C melt process. Substitution with homophthalic acid would introduce a missing methoxy group, yielding an incorrect sulfonylurea core and failing regulatory impurity profiling .

Stability-Enhanced Heat-Developable Photographic Film Formulation

Industrial film manufacturers developing archival-grade heat-developable photographic materials should evaluate 2-(carboxymethyl)-5-methoxybenzoic acid as a storage stabilizer additive. The compound's patent-cited use (Sakai et al., Jpn. Kokai Tokkyo Koho) for improving storage stability, combined with its dual carboxylic acid functionality for potential silver coordination, makes it a functionally non-substitutable component vis-à-vis simple benzoic acid derivatives. Procurement should specify CAS 52962-25-1 to ensure congruence with the patented formulation .

Isomerically Pure Carboxymethylbenzoic Acid Analytical Standards

Analytical laboratories quantifying gliquidone-related impurities require 2-(carboxymethyl)-5-methoxybenzoic acid as Gliquidone Impurity 1 (as cataloged by reference standard suppliers). The 5-methoxy-2-carboxymethyl substitution pattern is isomerically distinct from 3- and 4-carboxymethylbenzoic acids, necessitating exact CAS 52962-25-1 procurement for accurate HPLC/LC-MS impurity tracing. Generic 'carboxymethylbenzoic acid' standards will not co-elute or match the certified retention time .

Technical Documentation Hub

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